molecular formula C21H42N6O2 B14385420 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide CAS No. 88172-29-6

2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide

Cat. No.: B14385420
CAS No.: 88172-29-6
M. Wt: 410.6 g/mol
InChI Key: XFRBLDNFVQCBQM-UHFFFAOYSA-N
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Description

2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two butyl groups and two 4-methylpiperazin-1-yl groups attached to a propanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the propanediamide backbone, followed by the introduction of butyl and 4-methylpiperazin-1-yl groups. Common reagents used in these reactions include butylamine, 4-methylpiperazine, and various coupling agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); often in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibutyl-1,3-propanediol: A related compound with similar structural features but different functional groups.

    N,N’-Di-2-butyl-1,4-phenylenediamine: Another compound with butyl groups and amine functionalities, used as an antioxidant in industrial applications.

    Diisobutyl phthalate: A phthalate ester with butyl groups, used as a plasticizer in various products.

Uniqueness

2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide is unique due to its combination of butyl and 4-methylpiperazin-1-yl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88172-29-6

Molecular Formula

C21H42N6O2

Molecular Weight

410.6 g/mol

IUPAC Name

2,2-dibutyl-N,N'-bis(4-methylpiperazin-1-yl)propanediamide

InChI

InChI=1S/C21H42N6O2/c1-5-7-9-21(10-8-6-2,19(28)22-26-15-11-24(3)12-16-26)20(29)23-27-17-13-25(4)14-18-27/h5-18H2,1-4H3,(H,22,28)(H,23,29)

InChI Key

XFRBLDNFVQCBQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NN1CCN(CC1)C)C(=O)NN2CCN(CC2)C

Origin of Product

United States

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